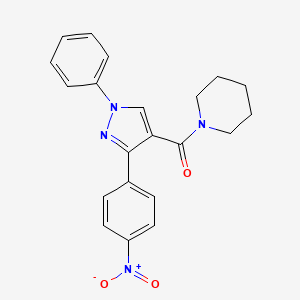
(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Nitration of phenylhydrazine to introduce the nitrophenyl group.
- Coupling reactions to attach the phenyl group to the pyrazole ring.
Attachment of Piperidine Moiety:
- React the intermediate compound with piperidine under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated pyrazole compounds.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for drug development.
- Studied for its potential therapeutic effects.
Industry:
- Used in the development of advanced materials with specific properties.
- Potential applications in the production of dyes and pigments.
科学的研究の応用
Infrared Spectrum and Molecular Docking Studies
- A study conducted by Panicker et al. (2015) explored the infrared spectrum of a similar compound, analyzing its vibrational wavenumbers and molecular docking results. This research suggests the compound's potential for anti-leishmanic activity (Panicker et al., 2015).
Synthesis and Reactivity
- Abdallah et al. (2007) examined the synthesis and reactivity of 4-Nitrophenyl-1-piperidinostyrene, finding its potential in forming various derivatives, including pyridazine and oxadiazole (Abdallah et al., 2007).
Radiolabeled Probes for σ-1 Receptors
- Waterhouse et al. (1997) synthesized several halogenated piperidines as potential δ receptor ligands and evaluated their binding affinities, suggesting their use as probes for in vivo tomographic studies (Waterhouse et al., 1997).
Kinetics and Mechanisms of Reactions
- Castro et al. (2001) studied the kinetics and mechanisms of reactions of nitrophenyl thionocarbonates with alicyclic amines, providing insights into the interaction processes and the impact of various substituents (Castro et al., 2001).
Enantiomeric Resolution and Simulation Studies
- Ali et al. (2016) conducted enantiomeric resolution and simulation studies on nitrophenyl piperidine derivatives, focusing on chiral recognition mechanisms and potential applications in resolving enantiomers in various matrices (Ali et al., 2016).
Synthesis and Biological Evaluation
- Opletalová et al. (2006) synthesized nitrophenyl propenones and evaluated their antifungal, antimycobacterial, and photosynthesis-inhibiting activities, highlighting the compound's potential in medical applications (Opletalová et al., 2006).
Neuroleptic Agents
- Boswell et al. (1978) explored phenyl-4-piperidinylmethanones as neuroleptic agents, demonstrating their potential in psychiatric treatments (Boswell et al., 1978).
Synthesis and Antileukemic Activity
- Vinaya et al. (2011) synthesized piperidine derivatives and evaluated their antiproliferative activity against human leukemia cells, suggesting their potential in cancer treatment (Vinaya et al., 2011).
作用機序
Target of Action
The primary target of this compound is the soluble epoxide hydrolase (sEH) enzymes . These enzymes facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol . They play a crucial role in the metabolism of endogenous chemical mediators involved in blood pressure regulation and inflammation .
Mode of Action
The compound interacts with sEH enzymes, inhibiting their activity . The inhibition of sEH enzymes can lead to a decrease in blood pressure elevation and inflammatory roles . The compound shows varying degrees of selectivity towards the sEH enzymes .
Biochemical Pathways
The inhibition of sEH enzymes affects the metabolism of endogenous chemical mediators involved in blood pressure regulation and inflammation . This can lead to a reduction in blood pressure and inflammation, providing potential therapeutic benefits .
Pharmacokinetics
The compound’s molecular weight (23425) and structure suggest that it may have reasonable bioavailability
Result of Action
The inhibition of sEH enzymes by this compound can lead to a decrease in blood pressure elevation and inflammatory roles . This suggests that the compound could potentially be used in the treatment of conditions related to high blood pressure and inflammation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the nitrophenyl and phenyl groups. The final step involves the attachment of the piperidine moiety.
-
Preparation of Pyrazole Core:
- React hydrazine with an appropriate 1,3-diketone under acidic conditions to form the pyrazole ring.
- Example: Reacting hydrazine hydrate with acetylacetone.
類似化合物との比較
- (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methanone
- (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholin-1-yl)methanone
Comparison:
Structural Differences: The presence of different substituents on the pyrazole ring or the nitrogen-containing moiety (piperidine vs. morpholine) can influence the compound’s reactivity and biological activity.
特性
IUPAC Name |
[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-21(23-13-5-2-6-14-23)19-15-24(17-7-3-1-4-8-17)22-20(19)16-9-11-18(12-10-16)25(27)28/h1,3-4,7-12,15H,2,5-6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKCNARHNUPWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![11-(2-Cyclopropylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2454738.png)
![N-(4-PHENYL-1,3-THIAZOL-2-YL)-4-{4-[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]PHENOXY}BENZAMIDE](/img/structure/B2454739.png)
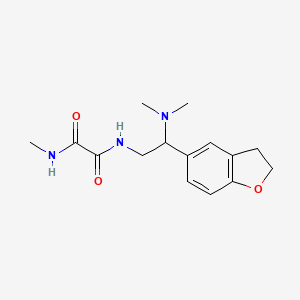
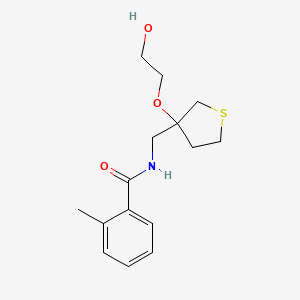
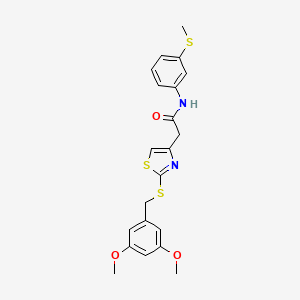
![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2454748.png)
![3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B2454750.png)
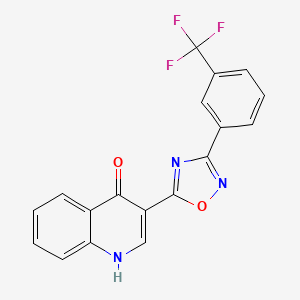

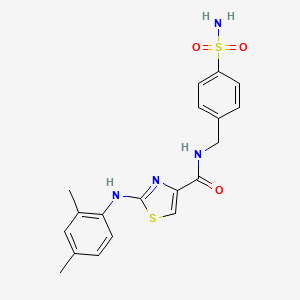
![3,4,5-trimethoxy-N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}benzamide](/img/structure/B2454756.png)
![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2454759.png)
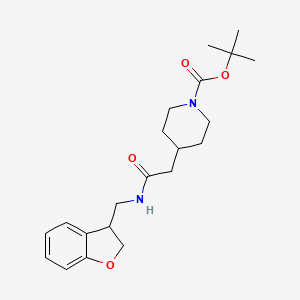
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2454761.png)
